![molecular formula C8H13N B14236556 Bicyclo[2.2.2]octan-2-imine CAS No. 502761-63-9](/img/structure/B14236556.png)
Bicyclo[2.2.2]octan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[222]octan-2-imine is a bicyclic organic compound characterized by a unique structure that includes two fused cyclohexane rings with an imine group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octan-2-imine typically involves the Diels-Alder reaction followed by ring-closing metathesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the bicyclic structure .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.2]octan-2-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions at the imine group or the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.2]octan-2-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.2]octan-2-imine involves its interaction with molecular targets through the imine group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The rigid bicyclic structure also contributes to its stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane: Similar bicyclic structure but with different ring sizes.
Bicyclo[3.2.1]octane: Another bicyclic compound with a different arrangement of carbon atoms.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with unique properties.
Propiedades
Número CAS |
502761-63-9 |
|---|---|
Fórmula molecular |
C8H13N |
Peso molecular |
123.20 g/mol |
Nombre IUPAC |
bicyclo[2.2.2]octan-2-imine |
InChI |
InChI=1S/C8H13N/c9-8-5-6-1-3-7(8)4-2-6/h6-7,9H,1-5H2 |
Clave InChI |
WJNSNTUHOFIGMT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1CC2=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B14236484.png)
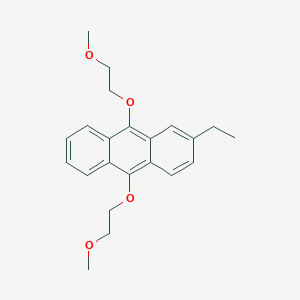
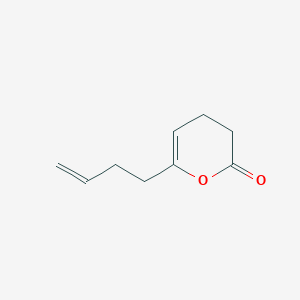
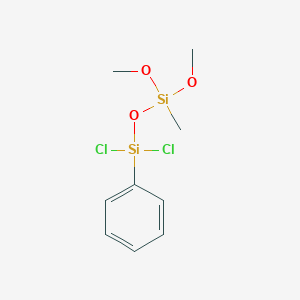
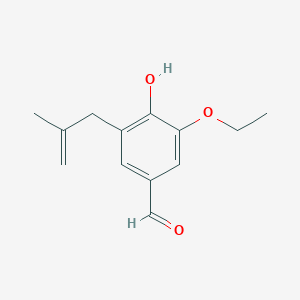
![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
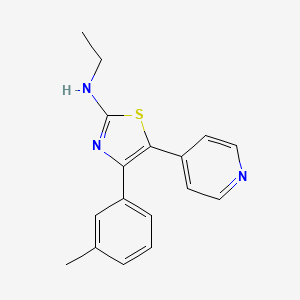
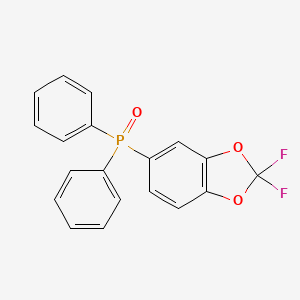
![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)
![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)
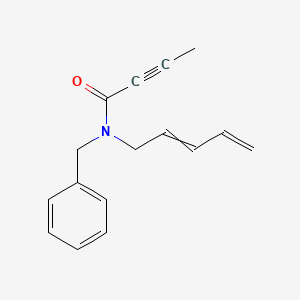
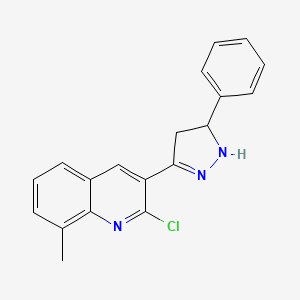
![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)
